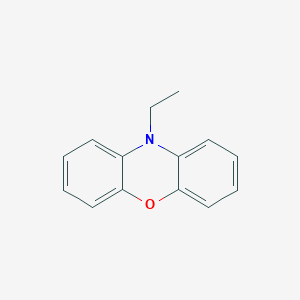

10-Ethylphenoxazine

Description

10-Ethylphenoxazine is a heterocyclic organic compound belonging to the phenoxazine family, characterized by a tricyclic structure comprising two benzene rings fused with an oxygen-containing central ring. The ethyl group at the 10-position distinguishes it from other phenoxazine derivatives, influencing its electronic, steric, and reactivity profiles. Phenoxazines are structurally analogous to phenothiazines, differing by the substitution of oxygen for sulfur in the central ring. This oxygen atom contributes to a smaller dihedral angle (3–10°) compared to sulfur-containing analogs, as observed in crystallographic studies .

For instance, 10H-phenoxazine can undergo alkylation using ethylating agents (e.g., ethyl chloroacetate) under basic conditions (e.g., K₂CO₃ in acetone) . Such reactions typically yield ethyl-substituted derivatives with moderate to high purity, as confirmed by NMR and MS analyses .

Properties

IUPAC Name |

10-ethylphenoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAQMPNUMMADRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391064 | |

| Record name | 10-ethylphenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102001-21-8 | |

| Record name | 10-Ethyl-10H-phenoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102001-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-ethylphenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-ETHYLPHENOXAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethylphenoxazine typically involves the reaction of phenoxazine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, allowing the ethyl group to attach to the nitrogen atom of the phenoxazine ring.

Industrial Production Methods

Industrial production of 10-Ethylphenoxazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Ethylphenoxazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

10-Ethylphenoxazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: Its derivatives have shown potential as fluorescent probes for biological imaging.

Medicine: Some derivatives exhibit pharmacological activities, including anticancer and antimicrobial properties.

Industry: It is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its optoelectronic properties.

Mechanism of Action

The mechanism of action of 10-Ethylphenoxazine and its derivatives often involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription. The exact pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Structural Parameters

| Compound | Central Atom (X) | Dihedral Angle (°) | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| 10-Ethylphenoxazine | O | 3–10* | ~243.3† | Ethyl at N10 |

| 2,3-Dinitrophenothiazine | S | 23 | 343.34 | Nitro at C2, C3 |

| 10-[(4-NP)ethynyl]-phenothiazine‡ | S | Not reported | 344.39 | 4-Nitrophenyl ethynyl at N10 |

| 5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | O | Not reported | 193.22 | Methoxy at C5, dihydro backbone |

*Inferred from phenoxazine derivatives in ; †Calculated based on C₁₄H₁₃NO; ‡From .

Key Observations:

- Dihedral Angles: Phenoxazines exhibit smaller dihedral angles (3–10°) compared to phenothiazines (23° in 2,3-dinitrophenothiazine) due to reduced steric and electronic effects from the lighter oxygen atom .

- Substituent Effects: Ethyl groups at N10 enhance lipophilicity and may influence π-π stacking in solid-state structures, whereas nitro or ethynyl groups (e.g., in phenothiazines) increase electron-withdrawing character and reactivity .

Comparison of Alkylation Reactions

*Yields inferred from analogous syntheses in .

Key Observations:

- Nucleophilic Displacement: Phenoxazines undergo nitro group displacement with ethoxide (KOH/EtOH/H₂O) but form hydroxy derivatives in DMSO, highlighting solvent-dependent reactivity .

- Functionalization Flexibility: Phenothiazines tolerate bulkier substituents (e.g., ethynyl groups) due to sulfur’s larger atomic radius, whereas phenoxazines favor smaller substituents like ethyl or methoxy .

Biological Activity

10-Ethylphenoxazine is a synthetic compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

10-Ethylphenoxazine is derived from phenoxazine, with an ethyl group substituent that alters its chemical reactivity and biological interactions. The compound can be synthesized through ethylation of phenoxazine, followed by carboxylation, which introduces a carboxylic acid group at a specific position on the phenoxazine ring.

The biological activity of 10-Ethylphenoxazine is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death through various signaling pathways.

- Antimicrobial Activity : It shows potential in inhibiting microbial growth, making it a candidate for antibiotic development.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. | |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth in vivo. | |

| Enzyme Inhibition | Modulates enzyme activity linked to metabolic diseases and cancer progression. |

Antimicrobial Activity

Recent studies have demonstrated that 10-Ethylphenoxazine possesses significant antimicrobial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent.

Anticancer Properties

Case studies have highlighted the anticancer potential of 10-Ethylphenoxazine. In vitro studies using various cancer cell lines (e.g., breast, colon, and prostate cancer) have shown that the compound effectively reduces cell viability and induces apoptosis. For instance, a study reported a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial effects of 10-Ethylphenoxazine against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition zones were observed, with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Anticancer Activity Study

- Objective : To investigate the cytotoxic effects on breast cancer cells (MCF-7).

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : At 20 µM concentration, a reduction in cell viability by 70% was noted after 72 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.